N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzoxazole-pyrrolidine scaffold linked to a 2-chlorophenylacetamide moiety. This compound is structurally tailored for pharmacological applications, with design elements optimized for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-8-2-1-6-14(16)12-19(25)22-13-15-7-5-11-24(15)20-23-17-9-3-4-10-18(17)26-20/h1-4,6,8-10,15H,5,7,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQLKQFKPBXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d]oxazole, pyrrolidine, and 2-chlorophenylacetic acid.
Formation of Intermediate: The benzo[d]oxazole derivative is first reacted with a suitable alkylating agent to introduce the pyrrolidine moiety. This step often involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The intermediate is then coupled with 2-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the benzo[d]oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF for deprotonation followed by nucleophile addition.
Major Products
Oxidation: Formation of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetic acid.
Reduction: Formation of N-((1-(benzo[d]oxazolin-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide.
Substitution: Formation of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-aminophenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole ring may facilitate binding to specific sites, while the pyrrolidine and chlorophenyl groups contribute to the overall activity and selectivity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Benzoxazole-Containing Acetamides
highlights compounds like 2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides, which share the benzoxazole core but differ in substitution patterns. For example:
- Anti-inflammatory activity: The study reported that derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring exhibited superior anti-inflammatory and analgesic effects compared to the target compound, which lacks direct substitution on the benzoxazole-attached phenyl ring.
| Compound | Substituent | Biological Activity |
|---|---|---|
| Target Compound | 2-chlorophenyl | Not explicitly tested (structural focus) |
| 2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(4-nitrophenyl)acetamide | 4-nitrophenyl | IC₅₀: 12.8 µM (anti-inflammatory) |
Benzothiazole and Piperazine-Based Acetamides
describes 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-arylacetamides (e.g., compounds 47–50), which replace benzoxazole with benzothiazole and incorporate a sulfonyl-piperazine group. Key differences include:
- Antimicrobial activity : The benzothiazole-sulfonyl-piperazine moiety in compounds 47–50 demonstrated broad-spectrum activity against gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL). The target compound’s benzoxazole-pyrrolidine system lacks the sulfonyl group, which is critical for microbial target engagement (e.g., enzyme inhibition via sulfonamide interactions) .
| Compound | Heterocycle | Substituent | Activity |
|---|---|---|---|
| Target Compound | Benzoxazole | 2-chlorophenyl | N/A |
| Compound 47 () | Benzothiazole | 3,5-difluorophenyl | MIC: 4 µg/mL (gram-positive) |
Thiazolyl and Dichlorophenyl Acetamides
and analyze 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and analogs. These compounds feature a thiazole ring instead of benzoxazole and exhibit:
- This difference may influence binding to targets requiring planar vs. non-planar ligands .
- Coordination chemistry : The thiazolyl nitrogen in these compounds enables metal coordination, a feature absent in the benzoxazole-based target compound .
| Compound | Heterocycle | Substituent | Crystal Packing |
|---|---|---|---|
| Target Compound | Benzoxazole | 2-chlorophenyl | Not reported |
| 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole | 2,6-dichlorophenyl | 1-D chains via N–H⋯N bonds |
Pesticide-Related Acetamides
lists agrochemicals like metazachlor and dimethachlor , which share the 2-chlorophenylacetamide backbone but feature dimethylphenyl or pyrazolyl groups. These compounds highlight:
Pharmacological and Physicochemical Properties
- Hydrogen bonding: The benzoxazole’s nitrogen and oxygen atoms offer H-bond acceptor sites, differing from the thiazolyl H-bond donors in .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-chlorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement, combining a benzo[d]oxazole moiety with a pyrrolidine ring and a chlorophenyl acetamide group. This configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 325.81 g/mol |
| CAS Number | 1798411-87-6 |
| Melting Point | Not Available |
| Density | Not Available |
Although specific mechanisms for this compound have not been fully elucidated, preliminary studies suggest it may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The benzo[d]oxazole component is known for modulating biological pathways, which may contribute to the compound's therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, derivatives containing benzo[d]oxazole have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound may induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies on related pyrrolidine derivatives suggest they possess significant antibacterial and antifungal activities against a range of pathogens. The mechanism behind these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : A study conducted on a series of benzo[d]oxazole derivatives, including this compound, reported an IC50 value indicating effective inhibition of tumor growth in vitro. The compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzoyl)-pyrrolidine | Pyrrolidine + Chlorobenzoyl | Antitumor activity |
| N-(benzo[d]oxazol-2-yl)-piperidine | Benzo[d]oxazole + Piperidine | Antidepressant effects |
| N-(3-chlorophenyl)-propanamide | Propanamide + Chlorophenyl | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
